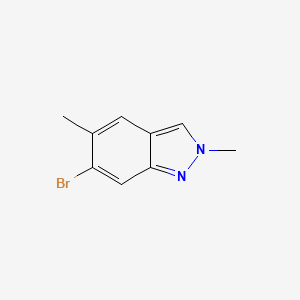

6-Bromo-2,5-dimethyl-2H-indazole

Descripción

Significance of Nitrogen-Containing Heterocycles in Drug Discovery and Medicinal Chemistry

Nitrogen-containing heterocycles are cyclic organic compounds where at least one atom in the ring is nitrogen. These structures are of paramount importance in the realm of drug discovery and medicinal chemistry. nih.govresearchgate.netrsc.org Their prevalence is striking, with a 2022 analysis revealing that 59% of all small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen-containing heterocycle. nih.gov This makes them one of the most significant and privileged structures in pharmaceutical development. nih.gov

The utility of these compounds stems from their diverse structural and functional properties. The presence of nitrogen atoms allows for the formation of crucial hydrogen bonds with biological targets, a key interaction for modulating the activity of proteins and enzymes. researchgate.net Furthermore, these heterocyclic systems can mimic the structure of natural metabolites and products, enabling them to interact with a wide array of biological pathways. nih.gov Their applications are vast, spanning pharmaceuticals, agrochemicals, and polymers. nih.gov The continuous exploration of novel nitrogen-containing heterocycles is a testament to their enduring role in the development of new therapeutic agents to combat a range of diseases. researchgate.netchemicalbook.com

Overview of the Indazole Scaffold in Pharmaceutical Development and Research

Among the myriad of nitrogen-containing heterocycles, the indazole scaffold holds a place of distinction. scbt.comresearchgate.net Indazole, also known as benzopyrazole, is a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. unise.org While rarely found in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antitumor, antibacterial, and anti-HIV properties. scbt.com

The versatility of the indazole nucleus has led to its incorporation into several clinically approved drugs. unise.org Medications such as Axitinib (for kidney cancer), Niraparib (for ovarian cancer), and Granisetron (for chemotherapy-induced nausea) all feature the indazole core, highlighting its therapeutic relevance. unise.org The ability to introduce a variety of functional groups onto the indazole structure allows chemists to fine-tune the molecule's properties, leading to the development of potent and selective drug candidates. scbt.com This has cemented the indazole scaffold as a "privileged structure" in medicinal chemistry, with numerous derivatives currently in clinical trials. researchgate.net

A key chemical feature of the indazole scaffold is its ability to exist in different tautomeric forms. Tautomers are isomers of a compound that readily interconvert, and in the case of indazole, the most common forms are 1H-indazole and 2H-indazole. scbt.comunise.org These arise from the different possible positions of the nitrogen-bound hydrogen atom in the pyrazole ring.

The 1H-indazole tautomer is generally the more thermodynamically stable and therefore the predominant form. scbt.comunise.org However, the existence of the 2H-indazole tautomer has significant implications for both the synthesis and the biological activity of indazole derivatives. The specific tautomeric form can influence the molecule's shape, electronic properties, and ability to interact with biological targets. unise.org Consequently, the selective synthesis of either the 1H- or 2H-indazole isomer is a critical aspect of medicinal chemistry research, as the biological activity of the resulting compounds can differ substantially. scbt.com This tautomerism adds a layer of complexity and opportunity to the design of novel indazole-based drugs. unise.orgorganic-chemistry.org

Contextualizing 6-Bromo-2,5-dimethyl-2H-indazole within Indazole Analog Research

The specific compound, this compound, with the CAS number 1159511-92-8, is a particular derivative of the 2H-indazole tautomer. scbt.comsigmaaldrich.com While specific academic research focusing solely on this compound is not widely published, its structural features place it within the broader context of indazole analog research.

The "6-Bromo" substitution is a common feature in many biologically active indazole derivatives. Halogen atoms like bromine can influence a molecule's pharmacokinetic properties and binding interactions. The "2,5-dimethyl" substitution pattern specifies the placement of methyl groups on the indazole ring system. The methyl group at the 2-position solidifies its identity as a 2H-indazole derivative, while the methyl group at the 5-position can impact its interaction with target proteins.

The study of such analogs is crucial for understanding structure-activity relationships (SAR). By synthesizing and evaluating a series of related compounds, researchers can determine how specific structural modifications affect biological activity. nih.gov Therefore, this compound represents a piece in the larger puzzle of indazole chemistry, contributing to the collective knowledge required for the rational design of new and improved therapeutic agents. The synthesis and evaluation of such derivatives are fundamental to the ongoing efforts to harness the full therapeutic potential of the indazole scaffold. nih.govpnrjournal.com

Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-2,5-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-3-7-5-12(2)11-9(7)4-8(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQKNWIRYSQPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CN(N=C2C=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2h Indazole Scaffolds and 6 Bromo 2,5 Dimethyl 2h Indazole Precursors

General Strategies for 2H-Indazole Core Construction

The synthesis of the 2H-indazole core has evolved significantly, with modern strategies focusing on transition-metal-catalyzed C-H activation and cyclization reactions to ensure high regioselectivity and functional group tolerance. researchgate.netacs.org These methods provide powerful alternatives to traditional approaches, which often yield mixtures of 1- and 2-substituted indazole products. acs.org

A classic and effective method for the selective synthesis of 2H-indazoles is the Cadogan indazole synthesis, which involves the reductive cyclization of ortho-imino-nitrobenzenes. acs.org This reaction is typically mediated by trivalent organophosphorus reagents. acs.orgnih.gov

An operationally simple and efficient one-pot synthesis of 2H-indazoles has been reported, starting from commercially available reagents. capes.gov.bracs.org In this approach, ortho-imino-nitrobenzene substrates, generated in situ via condensation, undergo reductive cyclization promoted by tri-n-butylphosphine to yield substituted 2H-indazoles under mild conditions. acs.orgcapes.gov.bracs.org This one-pot process enhances the safety and practicality of the transformation by lowering the reaction temperature and reducing the amount of the reducing agent compared to earlier methods that used excess triethyl phosphite (B83602) at high temperatures. acs.org The methodology has been successfully applied to a variety of electronically diverse ortho-nitrobenzaldehydes and both aromatic and aliphatic amines. capes.gov.br

Another refined approach utilizes a phospholene-mediated N-N bond formation to access 2H-indazoles. fu-berlin.denih.gov This one-pot strategy minimizes the amount of the organophosphorus reagent by catalytically recycling the resulting phospholene oxide with an organosilane as the terminal reductant. nih.govmdc-berlin.de Starting from functionalized 2-nitrobenzaldehydes and primary amines, this mild reductive cyclization delivers a wide array of substituted 2H-indazoles in good to excellent yields. nih.gov

| Starting Materials | Phosphorus Reagent | Key Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| o-Nitrobenzaldehydes, Anilines | Tri-n-butylphosphine | i-PrOH, One-pot, Heat | N2-Aryl-2H-indazoles | 85% | acs.org |

| o-Nitrobenzaldehydes, Aliphatic amines | Tri-n-butylphosphine | i-PrOH, One-pot, Heat | N2-Alkyl-2H-indazoles | Selective formation | capes.gov.bracs.org |

| 2-Nitrobenzaldehydes, Primary amines | Phospholene oxide (catalytic), Silane | One-pot, Mild conditions | Substituted 2H-indazoles | Good to excellent | nih.gov |

Transition-metal-catalyzed reactions, particularly those involving C-H activation, have become a cornerstone for the construction of functionalized indazole derivatives, offering high efficiency and broad functional group tolerance. rsc.orgresearchgate.netresearchgate.net Various metals, including cobalt, rhodium, copper, and palladium, have been employed to facilitate these transformations. rsc.orgacs.orgnih.gov

A significant advancement in 2H-indazole synthesis is the use of a high-valent Cp*Co(III) catalyst. acs.orgacs.org This method enables a convergent, one-step synthesis of N-aryl-2H-indazoles through a C-H bond functionalization/addition/cyclization cascade. acs.orgnih.gov The reaction utilizes an air-stable cationic Co(III) catalyst, generated in situ, to react azobenzenes with a wide range of aldehydes. acs.orgnih.gov The azo moiety in the azobenzene (B91143) substrate acts as a directing group, a novel application for Co(III) catalysis, guiding the C-H activation and subsequent cyclative capture to form the 2H-indazole ring. acs.org This transformation is efficient for aromatic, heteroaromatic, and aliphatic aldehydes and requires only a substoichiometric amount of acetic acid as an additive. acs.orgnih.gov

| Substrates | Catalyst System | Solvent / Temp | Key Feature | Reference |

|---|---|---|---|---|

| Azobenzenes, Aldehydes | [CpCoCl₂]₂, AgB(C₆F₅)₄, AgOAc | 1,4-Dioxane, 130°C | Convergent one-step synthesis | acs.org |

| Azobenzenes, Aldehydes | Cationic Co(III) catalyst, AcOH (additive) | Benchtop synthesis | First use of azo directing group with Co(III) | nih.gov |

Rhodium(III) catalysis provides another powerful route to functionalized 2H-indazoles. nih.gov One such method involves a tandem C-H alkylation followed by an intramolecular decarboxylative cyclization of azoxy compounds with diazoesters. nih.gov This reaction is promoted by a catalytic system of [Cp*RhCl₂]₂ and AgSbF₆ in the presence of pivalic acid, leading to 3-acyl-2H-indazoles. nih.gov

Another innovative Rh(III)-catalyzed approach is the annulation of azobenzenes with vinylene carbonate. nih.gov The reaction proceeds via C-H bond activation of the azobenzene to form a five-membered rhodacycle intermediate, which then undergoes further reaction with vinylene carbonate to construct the 2H-indazole derivative. nih.gov These tandem processes showcase the ability of rhodium catalysts to orchestrate multiple bond-forming events in a single operation. nih.govresearchgate.netnih.gov

| Reactants | Catalyst System | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Azoxy compounds, Diazoesters | [CpRhCl₂]₂ / AgSbF₆, PivOH | Tandem C-H alkylation/decarboxylative cyclization | 3-Acyl-2H-indazoles | nih.gov |

| Azobenzenes, Vinylene carbonate | [CpRhCl₂]₂ / AgSbF₆, NaOAc | C-H activation/annulation | 2H-Indazole derivatives | nih.gov |

A novel strategy employing a cooperative copper/palladium catalytic system has been developed for the synthesis of phosphorated 2H-indazoles. rsc.org This reaction facilitates a tandem C-N and C-P bond formation between 2-alkynyl azobenzenes and P(O)H compounds. rsc.org The methodology provides a convenient route to a variety of functionalized 2H-indazoles in moderate to good yields, demonstrating good functional group tolerance and high atom economy. rsc.org

Copper catalysis alone is also prominent in the synthesis of 2H-indazoles. rsc.org For instance, a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) allows for the consecutive formation of C-N and N-N bonds, offering a broad substrate scope. organic-chemistry.orgnih.gov While both copper and palladium can catalyze intramolecular C-S bond formation, copper-based protocols are often more cost-effective. nih.gov

| Reactants | Catalyst System | Bonds Formed | Product Type | Reference |

|---|---|---|---|---|

| 2-Alkynyl azobenzenes, P(O)H compounds | Cu/Pd Cooperative Catalysis | Tandem C-N and C-P | Phosphorated 2H-indazoles | rsc.org |

| 2-Bromobenzaldehydes, Primary amines, NaN₃ | Copper catalyst | C-N and N-N | Substituted 2H-indazoles | nih.gov |

Moving away from transition metals, a recently developed methodology utilizes visible light to promote the heterodifunctionalization of alkynylazobenzenes for 2H-indazole synthesis. acs.orgresearchgate.net This reaction proceeds without any transition metal or photocatalyst and is triggered exclusively by visible light irradiation. acs.orgbohrium.com The process features perfect atom economy and excellent regioselectivity. acs.org A wide range of nucleophiles, including alcohols, carboxylic acids, thiols, amides, and even water, can participate in oxyamination, sulfenoamination, and diamination reactions. acs.orgresearchgate.net This method provides a rapid and environmentally friendly pathway to assemble biologically relevant 2H-indazole scaffolds from alkyne feedstocks under mild conditions. acs.org

| Substrate | Nucleophile | Conditions | Reaction Type | Yield (Example) | Reference |

|---|---|---|---|---|---|

| Alkynylazobenzene | Methanol | Blue light (40 W), 0.1 M solution | Oxyamination | 95% | acs.org |

| Alkynylazobenzene | Acetamide | Visible light, no base | Diamination | Moderate | acs.org |

| Alkynylazobenzene | Indole | Visible light | Diamination | 62% | acs.org |

Transition Metal-Catalyzed Cyclization and Functionalization Reactions

Specific Synthetic Routes for 6-Bromo-Indazole Derivatives

The synthesis of 6-bromo-indazole derivatives often serves as a critical step in the construction of more complex molecules, including the target compound 6-Bromo-2,5-dimethyl-2H-indazole. These derivatives are versatile intermediates for a variety of coupling and functionalization reactions.

Preparation of 6-Bromo-3-iodo-1H-indazole as a Key Intermediate

A key intermediate in the synthesis of many functionalized 6-bromo-indazoles is 6-bromo-3-iodo-1H-indazole. This compound can be prepared from 6-bromo-1H-indazole through a direct iodination reaction. rsc.org The procedure typically involves the treatment of 6-bromo-1H-indazole with iodine in the presence of a base such as potassium hydroxide (B78521) in a solvent like dimethylformamide (DMF). rsc.org This reaction provides the desired 6-bromo-3-iodo-1H-indazole in good yield, which can then be used in subsequent cross-coupling reactions. rsc.org

| Starting Material | Reagents | Product | Yield | Ref |

| 6-bromo-1H-indazole | I₂, KOH, DMF | 6-bromo-3-iodo-1H-indazole | 71.2% | rsc.org |

Application of Suzuki Coupling Reactions in the Synthesis of Bromo-Indazole Analogs

The Suzuki coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and it has been extensively applied to the functionalization of bromo-indazole derivatives. rsc.orgnih.govnih.govrsc.org The bromine atom at the 6-position of the indazole ring is amenable to Suzuki coupling with a variety of boronic acids and their esters, allowing for the introduction of aryl, heteroaryl, and alkyl groups at this position.

For instance, 6-bromo-3-iodo-1H-indazole can undergo selective Suzuki coupling at the more reactive C3 position, leaving the C6-bromo group available for subsequent transformations. rsc.org Palladium catalysts, such as Pd(dppf)Cl₂, are commonly employed for these reactions, often in the presence of a base like cesium carbonate or potassium carbonate. rsc.orgnih.gov The versatility of the Suzuki coupling makes it an invaluable tool for creating a diverse library of 6-substituted indazole analogs. rsc.orgnih.gov

A study on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines has demonstrated the robustness of this reaction with a wide range of boronic esters, including those with unique functionalities, and its scalability to the gram scale. This highlights the broad applicability of Suzuki reactions in the synthesis of complex molecules containing the bromo-aniline moiety, which is structurally related to bromo-indazoles.

| Bromo-Indazole Derivative | Coupling Partner | Catalyst/Base | Product | Ref |

| 6-bromo-3-iodo-1H-indazole | (E)-(3,5-dimethoxystyryl)boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂/Cs₂CO₃ | (E)-6-Bromo-3-(3,5-dimethoxystyryl)-1H-indazole | rsc.org |

| N-substituted 5-bromoindazoles | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂/K₂CO₃ | 5-(N-Boc-2-pyrrolyl)-indazole derivatives | nih.gov |

| 4-amido-7-bromo-1H-indazole | various aryl and heteroaryl boronic acids | Pd catalyst/base | C7-arylated 4-amido-1H-indazoles | nih.gov |

Integration of Click Chemistry Approaches with 6-Bromo-1H-Indazole

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a leading strategy for the efficient and modular synthesis of complex molecules. organic-chemistry.orgnih.gov This reaction has been successfully applied to 6-bromo-1H-indazole to generate novel triazole-containing derivatives. researchgate.net

The synthesis involves the propargylation of 6-bromo-1H-indazole to introduce a terminal alkyne functionality. This propargylated intermediate can then undergo a CuAAC reaction with various organic azides to form 1,4-disubstituted 1,2,3-triazoles. researchgate.net This approach allows for the facile introduction of a wide range of substituents onto the indazole scaffold via the triazole linker, providing a powerful tool for generating libraries of compounds for biological screening. researchgate.net The reaction is high-yielding and proceeds under mild conditions, exemplifying the utility of click chemistry in medicinal chemistry. organic-chemistry.orgnih.gov

Regioselective Alkylation Strategies for N-Substituted Indazoles Relevant to 2,5-dimethyl-2H-Indazole

The synthesis of this compound requires precise control over the N-alkylation of a 6-bromo-5-methyl-1H-indazole precursor. The alkylation of unsymmetrical indazoles can often lead to a mixture of N1 and N2 isomers, making regioselective methods highly valuable. nih.govbeilstein-journals.orgnih.gov

The regioselectivity of indazole alkylation is influenced by several factors, including the nature of the substituents on the indazole ring, the choice of alkylating agent, the base, and the solvent. nih.govbeilstein-journals.orgnih.gov For the synthesis of 2,5-dimethyl-2H-indazole from 5-methyl-1H-indazole, conditions that favor N2-alkylation are required.

Studies have shown that for certain substituted indazoles, specific reaction conditions can favor the formation of the N2-alkylated product. For example, the use of Mitsunobu conditions has been shown to favor N2-alkylation in some cases. nih.gov Another approach involves the use of specific alkylating agents, such as methyl 2,2,2-trichloroacetimidate in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH), which has been shown to be highly selective for N2-alkylation of various indazoles. wuxibiology.comorganic-chemistry.org The choice of base and solvent also plays a crucial role; for instance, using sodium hydride in THF often leads to N1-selectivity, while other conditions might favor the N2 isomer. nih.govbeilstein-journals.org

For the specific synthesis of this compound, a plausible route would involve the N-methylation of 6-bromo-5-methyl-1H-indazole. Based on the literature for regioselective N-alkylation, employing conditions known to favor N2 methylation would be the logical approach. This could involve the use of methylating agents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) or the TfOH-catalyzed reaction with methyl 2,2,2-trichloroacetimidate. acs.org The optimization of these conditions would be key to achieving a high yield of the desired this compound.

| Indazole Substrate | Alkylating Agent | Conditions | Major Product | Ref |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methanol | Triphenylphosphine, DEAD, THF | Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate | nih.gov |

| 6-nitro-1H-indazole | Trimethyloxonium tetrafluoroborate | - | 2-methyl-6-nitro-2H-indazole | acs.org |

| Various 1H-indazoles | Alkyl 2,2,2-trichloroacetimidates | TfOH or Cu(OTf)₂ | 2-alkyl-2H-indazoles | organic-chemistry.org |

| 1H-Indazole | Allyl and benzyl (B1604629) bromides | Ga/Al or Al mediation | 2H-Indazoles | nih.gov |

Achieving N1- vs. N2-Alkylation Selectivity and Control

Several strategies have been developed to overcome this challenge and control the site of alkylation. One approach involves the careful selection of reaction conditions, as the choice of base, solvent, and alkylating agent can significantly influence the N1/N2 ratio. nih.gov For instance, certain conditions can favor the formation of the N1 isomer through thermodynamic equilibration. nih.gov Conversely, other conditions can be tuned to favor the kinetically controlled N2 product.

The electronic properties of the indazole ring itself also play a critical role. The presence of electron-withdrawing or electron-donating groups at various positions on the ring can alter the nucleophilicity of the N1 and N2 atoms, thereby influencing the regiochemical outcome of the alkylation reaction. nih.gov For example, the use of a C-7 substituted indazole with a nitro or carboxylate group has been shown to confer excellent N2-regioselectivity. nih.gov

Furthermore, some synthetic methods achieve high selectivity by employing specific types of electrophiles. The use of α-halo carbonyl compounds or β-halo esters can lead to regioselective N-alkylation through an equilibration process that favors the thermodynamically more stable N1-substituted product. nih.gov In contrast, Mitsunobu conditions have demonstrated a strong preference for the formation of the N2-regioisomer. nih.gov

A summary of factors influencing N1 vs. N2 selectivity is presented below:

| Factor | Favors N1-Alkylation | Favors N2-Alkylation |

| Thermodynamics | Generally more stable tautomer nih.govnih.gov | Kinetically favored under certain conditions |

| Substituents | Electron-donating groups at C3 | Electron-withdrawing groups at C7 nih.gov |

| Reaction Conditions | Thermodynamic equilibration nih.gov | Mitsunobu conditions nih.gov |

Role of Reagents and Reaction Conditions in Directing Regioselectivity

The choice of reagents and reaction conditions is paramount in directing the regioselectivity of indazole alkylation. nih.gov The interplay between the base, solvent, and alkylating agent can be finely tuned to favor either the N1 or N2 position.

The base used in the reaction plays a crucial role. For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1-selectivity, particularly with alkyl bromides as the alkylating agent. nih.gov This high selectivity is thought to arise from the coordination of the indazole's N2-atom with the sodium cation. beilstein-journals.orgnih.gov In contrast, the use of cesium carbonate (Cs2CO3) can lead to different selectivity profiles depending on the solvent and other reaction parameters. beilstein-journals.org

The solvent also has a profound impact on regioselectivity. Solvent-dependent regioselectivity has been observed when using sodium hexamethyldisilazide (NaHMDS) in either tetrahydrofuran (THF) or dimethyl sulfoxide (B87167) (DMSO). nih.gov In some cases, changing the solvent can dramatically alter the product distribution. For example, a reaction that shows no N2-selectivity in dioxane at room temperature can yield the N1-product with high yield when heated. beilstein-journals.org

The nature of the alkylating agent is another critical factor. While simple alkyl halides are commonly used, other electrophiles can provide enhanced selectivity. For example, the use of alkyl 2,2,2-trichloroacetimidates under acidic conditions has been reported to be highly selective for N2-alkylation. wuxibiology.com This method is effective for a diverse range of 1H-indazoles and azaindazoles, with no N1 isomer being observed. wuxibiology.com

The following table summarizes the influence of various reagents and conditions on the regioselectivity of indazole alkylation:

| Base | Solvent | Alkylating Agent | Predominant Isomer |

| NaH | THF | Alkyl Bromide | N1 nih.gov |

| Cs2CO3 | Dioxane (heated) | Tosylate | N1 beilstein-journals.org |

| - | THF | Alcohol, DEAD, TPP (Mitsunobu) | N2 nih.gov |

| - | - | Alkyl 2,2,2-trichloroacetimidate | N2 wuxibiology.com |

Optimization of Reaction Yields and Synthetic Accessibility for Indazole Derivatives

Optimizing reaction yields and ensuring the synthetic accessibility of indazole derivatives are critical for their practical application, including the synthesis of specific compounds like this compound. This optimization process involves a systematic variation of reaction parameters to maximize the formation of the desired product while minimizing side reactions and the formation of impurities.

Key parameters that are often optimized include temperature, reaction time, and the stoichiometry of the reagents. For instance, in the N1-selective alkylation using NaH in THF, it was observed that warming the reaction from room temperature to 50 °C significantly increased the yield from 44% to 89%. beilstein-journals.orgnih.gov Similarly, in a different system using Cs2CO3 in dioxane, heating the reaction to 90 °C resulted in a remarkable 96% yield of the N1-substituted product. beilstein-journals.org

For large-scale synthesis, the development of robust and scalable methodologies is essential. This often involves a data-driven approach, potentially utilizing high-throughput experimentation (HTE) to rapidly screen a wide range of conditions. rsc.org Such an approach can lead to the development of practical and highly selective procedures suitable for manufacturing, as demonstrated by a thermodynamically controlled N1-selective indazole alkylation that was successfully scaled up to 100g. rsc.org

The table below highlights key optimization strategies and their impact on the synthesis of indazole derivatives:

| Optimization Strategy | Parameter(s) Adjusted | Outcome |

| Temperature Control | Increasing temperature from RT to 50°C or 90°C | Significant increase in reaction yield beilstein-journals.orgnih.gov |

| Solvent Selection | Using dioxane at elevated temperatures | High yield (96%) of N1-product beilstein-journals.org |

| Scalability | Data-driven process development | Successful 100g scale synthesis with high selectivity rsc.org |

| Reaction Type | One-pot, two-step procedures | Increased efficiency and overall yield nih.gov |

Advanced Derivatization and Functionalization of 2h Indazole Scaffolds

Site-Specific C-H Functionalization Strategies

There is no specific information available in the searched scientific literature regarding the site-specific C-H functionalization of 6-Bromo-2,5-dimethyl-2H-indazole . While C-H activation is a powerful tool for the late-stage functionalization of heterocyclic compounds, including the general 2H-indazole core, studies detailing these strategies on this particular substituted indazole are absent. researchgate.netrsc.org Research on other indazole derivatives often focuses on transition-metal-catalyzed C-H activation to introduce new functionalities. nih.govnih.govnih.gov However, without specific studies on this compound, it is not possible to provide detailed research findings on its C-H functionalization.

Introduction of Diverse Chemical Functional Groups on the Indazole Ring System

Detailed research findings on the introduction of various functional groups onto the This compound ring are not present in the available literature. The following subsections summarize general reactions applied to the broader 2H-indazole class, but it must be emphasized that these have not been specifically reported for this compound.

Arylation and Heteroarylation Reactions

No specific literature was found detailing the arylation or heteroarylation of This compound . In general, the C-3 arylation of 2H-indazoles is a known transformation, often achieved through palladium-catalyzed cross-coupling reactions. nih.gov However, the reactivity and outcomes for the specific substrate have not been documented.

Amination, Sulfenylation, and Oxyamination Reactions

There are no specific reports on the amination, sulfenylation, or oxyamination of This compound . For the general 2H-indazole scaffold, methods for heterodifunctionalization, including sulfenoamination and oxyamination of alkynylazobenzenes to form indazole skeletons, have been developed under visible light conditions. nih.govacs.org These methods provide access to a range of functionalized indazoles, but their applicability to this compound has not been explored.

Conjugation of 2H-Indazole Analogues onto Nanoparticle Systems for Novel Applications

No research has been published on the conjugation of This compound onto nanoparticle systems. While the conjugation of other 2H-indazole analogues onto magnetic nanoparticles has been reported for the first time in some studies, this work has not been extended to the specific compound of interest. aub.edu.lb

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2h Indazole Derivatives

Elucidation of Key Pharmacophores within Indazole Chemical Series

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the 2H-indazole series, several key pharmacophoric features have been identified through extensive research, contributing to their interaction with various biological targets.

The 2H-indazole core itself is a fundamental pharmacophoric element. pnrjournal.com Its aromatic nature and the presence of two nitrogen atoms allow for a range of non-covalent interactions, including hydrogen bonding, and hydrophobic interactions with biological macromolecules. nih.govresearchgate.net For instance, in the context of kinase inhibition, the indazole nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the native ATP ligand. nih.govresearchgate.net

Pharmacophore models for different biological targets often highlight the importance of specific substitution patterns. For antagonists of the N-methyl-D-aspartate (NMDA) receptor, a pharmacophore model might include a hydrogen bond donor and a hydrophobic feature, which can be satisfied by appropriate substituents on the indazole ring. nih.gov In the case of estrogen receptor alpha (ERα) inhibitors, a successful pharmacophore model incorporated a hydrophobic feature, a hydrogen bond acceptor, and aromatic interactions, underscoring the versatility of the indazole scaffold in accommodating different pharmacophoric requirements. researchgate.net

Furthermore, the development of asymmetrical hexahydro-2H-indazole analogs of curcumin (B1669340) has led to the identification of pharmacophores for ERα inhibition, again emphasizing the adaptability of the core structure. researchgate.net The ability to generate diverse pharmacophore models for various targets highlights the privileged nature of the 2H-indazole scaffold in medicinal chemistry. pnrjournal.comnih.gov

Impact of Substituent Position and Nature on Biological Activities of 2H-Indazoles

The biological activity of 2H-indazole derivatives can be profoundly influenced by the position and chemical nature of their substituents. nih.govnih.gov Strategic modifications to the indazole moiety can modulate potency, selectivity, and pharmacokinetic properties.

Modifications to the core 2H-indazole structure can lead to significant changes in pharmacological activity. For example, the introduction of a 3-carboxamide group has been a successful strategy in developing potent prostanoid EP4 receptor antagonists for potential use in colorectal cancer immunotherapy. nih.gov This modification introduces a key interaction point with the receptor, highlighting the importance of substitution at the C3 position.

The attachment of different groups at the N2 position of the indazole ring also plays a critical role in determining biological activity. In the pursuit of kinase inhibitors, connecting a phenyl spacer with an arylsulfonamide or amide linkage at the N2-position of aza-2H-indazoles led to selective inhibition of SGK1, Tie2, and SRC kinases. nih.govfu-berlin.de This demonstrates that the N2 substituent can direct the molecule to specific biological targets and is a key determinant of the resulting pharmacological profile.

Furthermore, the fusion of other heterocyclic rings to the indazole scaffold can create novel chemical entities with unique properties. For instance, the synthesis of furo[2,3-g]indazole derivatives has been explored to develop 5-HT2C receptor agonists.

Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. The introduction of a bromine atom, particularly at the C6 position of the indazole ring, can have several important consequences.

In a study of indazole derivatives as potential anti-cancer agents, a 6-bromo-1H-indazole intermediate was utilized in the synthesis of compounds with potent growth inhibitory activity against several cancer cell lines. nih.gov While this study focused on 1H-indazoles, it underscores the utility of the 6-bromo substitution in designing biologically active molecules. The bromine atom can also serve as a synthetic handle for further structural modifications through cross-coupling reactions, allowing for the introduction of additional diversity. nih.gov

The table below illustrates the impact of halogenation on the anticancer activity of some indazole derivatives.

| Compound | Substitution | Cancer Cell Line | IC50 (µM) |

| 2f | 6-Bromo, 3-styryl | 4T1 | 0.23 |

| 2p | 6-H, 3-phenethyl | 4T1 | >10 |

Data derived from a study on 1H-indazole derivatives, highlighting the positive impact of C6-bromination on anticancer activity. nih.gov

The position of methyl groups on the indazole scaffold is another critical determinant of biological activity. Methyl groups are small, lipophilic substituents that can influence a compound's interaction with its target and its metabolic stability.

A methyl group at the N2 position, as in 2-methyl-2H-indazole, establishes the 2H-tautomeric form of the indazole ring, which can be crucial for fitting into a specific binding pocket. nih.govfu-berlin.de This substitution prevents tautomerization to the 1H-indazole form and can lead to a more defined three-dimensional structure.

Substitution at the C5 position with a methyl group can also impact activity. In the context of kinase inhibitors, for example, substituents on the benzene (B151609) ring portion of the indazole can interact with hydrophobic pockets within the ATP-binding site. The specific placement of a methyl group at C5 could enhance van der Waals interactions and improve potency. While direct data for 2,5-dimethyl substitution on biological activity is not extensively documented in the provided context, the general principles of SAR suggest that this substitution pattern would influence the compound's lipophilicity and steric profile, thereby affecting its biological interactions.

Rational Design Principles for Optimized Indazole-Based Compounds

The rational design of indazole-based compounds leverages the SAR and SPR data to create molecules with improved potency, selectivity, and drug-like properties. purdue.edu This approach often involves computational methods like pharmacophore modeling and molecular docking, combined with synthetic chemistry. researchgate.netnih.gov

A key principle in the rational design of kinase inhibitors is the targeting of specific conformations of the kinase enzyme. researchgate.net For example, type II inhibitors are designed to bind to the inactive "DFG-out" conformation of the kinase, which exposes an additional hydrophobic pocket adjacent to the ATP-binding site. researchgate.net The indazole scaffold can be elaborated with appropriate substituents to effectively occupy both the ATP-binding site and this allosteric pocket, leading to high potency and selectivity. researchgate.net

The design of N2-substituted aza-2H-indazole derivatives as potential kinase inhibitors was guided by a rational ligand alignment approach. nih.govfu-berlin.de This involved computationally aligning the aza-2H-indazole scaffold with known kinase inhibitors to predict favorable substitution patterns. The subsequent synthesis and biological evaluation of a focused library of compounds confirmed the in silico predictions, demonstrating the power of this rational design strategy. nih.govfu-berlin.de

Furthermore, the optimization of indazole derivatives often involves a multi-parameter approach, considering not only biological activity but also pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. The introduction of polar groups or the modification of lipophilic substituents are common strategies to improve these properties.

The table below summarizes some rational design strategies and their outcomes for 2H-indazole derivatives.

| Design Strategy | Target | Outcome |

| N2-phenylsulfonamide/amide linkage | SGK1, Tie2, SRC Kinases | Selective inhibition with IC50 values in the nanomolar range. |

| 3-Carboxamide substitution | Prostanoid EP4 Receptor | Potent and selective antagonists. |

| Ligand alignment with known inhibitors | Various Kinases | Prediction of selectivity bias and guidance for library synthesis. |

Biological and Pharmacological Investigations of 2h Indazole Derivatives, Including 6 Bromo 2,5 Dimethyl 2h Indazole Analogs

Anti-Cancer Activity and Mechanisms

Derivatives of the 2H-indazole core have demonstrated significant anti-cancer activity through various mechanisms, establishing them as a promising class of compounds for the development of novel cancer therapies. nih.govnih.gov

Inhibition of Cancer Cell Proliferation and Colony Formation

A key indicator of anti-cancer potential is the ability to halt the uncontrolled growth of cancer cells. Several 2H-indazole derivatives have shown potent inhibitory effects on the proliferation of various human cancer cell lines. For instance, the compound designated as 2f , an indazole derivative, exhibited significant growth inhibitory activity against multiple cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. nih.govrsc.org Treatment of the 4T1 breast cancer cell line with this compound effectively inhibited both cell proliferation and the ability of single cells to grow into colonies. nih.govrsc.org

Another study highlighted a series of 3-(pyrrolopyridin-2-yl)indazole derivatives that displayed strong anti-proliferative effects on five human cancer cell lines, including HL60, KB, SMMC-7721, HCT116, and A549. nih.gov One particular compound from this series, compound 93 , was identified as a highly potent inhibitor, with IC50 values of 8.3 nM and 1.3 nM against HL60 and HCT116 cell lines, respectively. nih.gov

The anti-proliferative activity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The results are typically presented as IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound | Cancer Cell Line | IC50 Value | Source |

|---|---|---|---|

| 2f | 4T1 (Breast) | 0.23 μM | nih.gov |

| 2f | HepG2 (Liver) | 0.80 μM | nih.gov |

| 2f | MCF-7 (Breast) | 0.34 μM | nih.gov |

| Compound 93 | HL60 (Leukemia) | 8.3 nM | nih.gov |

| Compound 93 | HCT116 (Colon) | 1.3 nM | nih.gov |

Induction of Apoptosis and Modulation of Apoptotic Pathways (e.g., Cleaved Caspase-3, Bax, Bcl-2)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anti-cancer agents exert their effects by inducing apoptosis. 2H-indazole derivatives have been shown to trigger this process in cancer cells through the modulation of key regulatory proteins.

Treatment of 4T1 breast cancer cells with the indazole derivative 2f led to a dose-dependent increase in apoptosis. nih.govrsc.org This was associated with the upregulation of cleaved caspase-3 and Bax, two key pro-apoptotic proteins, and the downregulation of Bcl-2, an anti-apoptotic protein. nih.govrsc.org Caspases are a family of proteases that execute the apoptotic process, and the cleavage of caspase-3 is a hallmark of apoptosis. The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is critical in determining a cell's fate.

Similarly, a separate study on novel indazole derivatives found that compounds 6f, 6n, and 6s induced apoptosis by promoting the overexpression of cytochrome C, which in turn activates the intrinsic apoptotic pathway. nih.gov The release of cytochrome C from the mitochondria is a critical event that initiates the caspase cascade.

| Compound | Cancer Cell Line | Effect on Apoptotic Markers | Source |

|---|---|---|---|

| 2f | 4T1 (Breast) | ↑ Cleaved Caspase-3, ↑ Bax, ↓ Bcl-2 | nih.govrsc.org |

| 6f, 6n, 6s | Not specified | ↑ Cytochrome C | nih.gov |

Effects on Mitochondrial Membrane Potential and Reactive Oxygen Species (ROS) Levels in Cancer Cells

Mitochondria play a central role in both cellular energy production and the regulation of apoptosis. mdpi.com A decrease in the mitochondrial membrane potential (MMP) is an early event in the apoptotic cascade. mdpi.com Furthermore, the generation of reactive oxygen species (ROS) can induce oxidative stress, leading to cellular damage and apoptosis. nih.gov

The indazole derivative 2f was found to decrease the mitochondrial membrane potential in 4T1 breast cancer cells. nih.govrsc.org This disruption of mitochondrial function is a key step in the induction of apoptosis. In addition to altering the MMP, treatment with 2f also led to an increase in the levels of reactive oxygen species (ROS) within the cancer cells. nih.govrsc.org While moderate levels of ROS can promote cancer cell survival, high levels are cytotoxic and can trigger cell death. nih.gov

The interplay between mitochondrial dysfunction and ROS production is a critical aspect of the anti-cancer activity of these compounds. The loss of MMP can lead to increased ROS generation, and conversely, high levels of ROS can damage mitochondria, creating a feedback loop that drives the cell towards apoptosis.

Inhibition of Cell Migration and Invasion (e.g., through regulation of MMP9 and TIMP2)

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. nih.gov Therefore, agents that can inhibit these processes are of great therapeutic interest.

The indazole derivative 2f has been shown to disrupt the migration and invasion of 4T1 breast cancer cells. nih.govrsc.org This inhibitory effect is linked to the regulation of matrix metalloproteinases (MMPs) and their natural inhibitors, tissue inhibitors of metalloproteinases (TIMPs). nih.gov Specifically, treatment with 2f resulted in a decrease in the levels of MMP9 and an increase in the levels of TIMP2. nih.govrsc.org MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion, while TIMPs inhibit their activity. By altering the balance between MMP9 and TIMP2, 2f effectively hinders the invasive potential of cancer cells.

Targeting Specific Protein Kinases (e.g., Tyrosine Kinases, VEGF-2, C-kit, PDGFR, EZH2/EZH1, LRRK2, ROCK, ERK1/2)

Protein kinases are a large family of enzymes that play critical roles in regulating cellular processes such as proliferation, survival, and differentiation. nih.gov Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for drug development. nih.govrsc.org 2H-indazole derivatives have emerged as potent inhibitors of various protein kinases.

Several indazole-based compounds have been developed as kinase inhibitors with significant anti-cancer activity. nih.gov For example, a focused library of 52 different aza-2H-indazole derivatives demonstrated selective inhibition against SGK1, Tie2, and SRC kinases, with the most effective compounds having IC50 values in the 500 nM range. nih.govnih.gov

Other indazole derivatives have shown inhibitory activity against a range of tyrosine kinases, which are frequently overexpressed or mutated in cancer. nih.gov The Swiss Target Prediction tool has suggested that the compound 2f may target certain tyrosine kinases. nih.gov Furthermore, indazole derivatives have been investigated as inhibitors of VEGFR-2, a key regulator of angiogenesis (the formation of new blood vessels that supply tumors). nih.gov The inhibition of VEGFR-2 can starve tumors of essential nutrients and oxygen, thereby suppressing their growth. nih.gov

Other kinases targeted by indazole derivatives include c-Kit, PDGFR, EZH2/EZH1, LRRK2, and ROCK. researchgate.net The ability of these compounds to target multiple kinases contributes to their broad-spectrum anti-cancer activity.

| Kinase Target | Compound Type/Example | Significance in Cancer | Source |

|---|---|---|---|

| SGK1, Tie2, SRC | Aza-2H-indazole derivatives | Cell survival, angiogenesis, proliferation | nih.govnih.gov |

| Tyrosine Kinases | Compound 2f (predicted) | Signal transduction, cell growth | nih.gov |

| VEGFR-2 | Arylsulphonyl indazole derivatives | Angiogenesis | nih.gov |

| ROCK1, ROCK2 | Indazole-based inhibitors | Cell motility, invasion | researchgate.net |

| EGFR, CDK2, c-Met | Compounds 6f, 6i, 6j, 6s | Cell proliferation, survival | nih.gov |

In Vivo Anti-Tumor Efficacy and Preclinical Evaluation

The ultimate test of a potential anti-cancer agent is its ability to inhibit tumor growth in a living organism. Preclinical studies using animal models are essential for evaluating the in vivo efficacy of new compounds. nih.gov

The indazole derivative 2f has demonstrated significant anti-tumor activity in a 4T1 mouse model of breast cancer. nih.govrsc.org Administration of 2f suppressed tumor growth without causing obvious side effects in the animals. nih.govrsc.org This finding highlights the potential of this compound as a therapeutic agent that is both effective and well-tolerated.

The successful preclinical evaluation of 2H-indazole derivatives like 2f provides a strong rationale for their further development and potential advancement into clinical trials. researchgate.net These studies are crucial for bridging the gap between laboratory discoveries and the development of new cancer treatments for patients.

Anti-Microbial Activity

Derivatives of 2H-indazole have shown promise as effective antimicrobial agents, a property attributed to the unique hybridization of cyclic systems within their structure. nih.govresearchgate.netresearchgate.net

While some studies have reported that 2H-indazole derivatives are largely inactive against certain bacterial strains like Escherichia coli and Salmonella enterica serovar Typhi, other research highlights their potential. nih.govmdpi.com For instance, a series of N-methyl-3-aryl indazoles demonstrated notable activity against both Gram-positive (Bacillus cereus, Bacillus megaterium) and Gram-negative (Xanthomonas campestris, Escherichia coli) bacteria. researchgate.netnih.gov Furthermore, certain 6-bromoindolglyoxylamide derivatives have shown intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and S. intermedius. nih.gov One particular polyamine derivative in this series also exhibited antibiotic-enhancing properties against the resistant Gram-negative bacterium Pseudomonas aeruginosa. nih.gov

Table 1: Antibacterial Activity of Selected Indazole Derivatives

| Compound Type | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| N-methyl-3-aryl indazoles | Xanthomonas campestris | Dominant | researchgate.netnih.gov |

| N-methyl-3-aryl indazoles | Bacillus cereus | Dominant | researchgate.netnih.gov |

| N-methyl-3-aryl indazoles | Escherichia coli | Dominant | researchgate.netnih.gov |

| N-methyl-3-aryl indazoles | Bacillus megaterium | Dominant | researchgate.netnih.gov |

| 6-bromoindolglyoxylamide polyamine derivatives | Staphylococcus aureus | Intrinsic | nih.gov |

| 6-bromoindolglyoxylamide polyamine derivatives | S. intermedius | Intrinsic | nih.gov |

| 6-bromoindolglyoxylamide polyamine derivative | Pseudomonas aeruginosa | Antibiotic-enhancing | nih.gov |

Several 2H-indazole derivatives have demonstrated significant anti-fungal properties. nih.gov For example, two 2,3-diphenyl-2H-indazole derivatives, compounds 18 and 23, were found to inhibit the in vitro growth of Candida albicans and Candida glabrata. nih.govmdpi.com N-methyl-3-aryl indazoles have also shown activity against the fungal strain Candida albicans. researchgate.netnih.gov Additionally, a series of 6-bromo derivatives were identified with moderate to excellent antifungal properties. nih.gov

Table 2: Antifungal Activity of Selected 2H-Indazole Derivatives

| Compound | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 2,3-diphenyl-2H-indazole derivative (18) | Candida albicans | Growth inhibition | nih.govmdpi.com |

| 2,3-diphenyl-2H-indazole derivative (18) | Candida glabrata | Growth inhibition | nih.govmdpi.com |

| 2,3-diphenyl-2H-indazole derivative (23) | Candida albicans | Growth inhibition | nih.govmdpi.com |

| 2,3-diphenyl-2H-indazole derivative (23) | Candida glabrata | Growth inhibition | nih.govmdpi.com |

| N-methyl-3-aryl indazoles | Candida albicans | Active | researchgate.netnih.gov |

| 6-bromo derivatives | Various fungi | Moderate to excellent | nih.gov |

The precise mechanisms by which 2H-indazole derivatives exert their antimicrobial effects are still under investigation. nih.gov However, it is proposed that, like other indazole derivatives, they may function by inhibiting key bacterial enzymes that are essential for processes like cell wall synthesis or DNA replication. researchgate.net For some derivatives, such as the 6-bromoindolglyoxylamide polyamines, the mechanism has been attributed to the rapid permeabilization and depolarization of the bacterial membrane in both Gram-positive and Gram-negative bacteria. nih.gov

Anti-Inflammatory Properties

A significant body of research points to the anti-inflammatory potential of 2H-indazole derivatives. nih.govmdpi.comresearchgate.net This is particularly relevant as infectious diseases are often associated with an inflammatory response. nih.govresearchgate.net Certain 2,3-diphenyl-2H-indazole derivatives (compounds 18, 21, 23, and 26) have been shown to exhibit in vitro inhibitory activity against the cyclooxygenase-2 (COX-2) enzyme. nih.govmdpi.com Docking calculations suggest that these compounds bind to COX-2 in a manner similar to the known COX-2 inhibitor, rofecoxib. nih.govresearchgate.net A separate study on a series of 4,5-dihydro-2H-indazoles also identified several compounds with distinctive anti-inflammatory profiles and a fast onset of action. nih.gov These compounds demonstrated moderate to powerful selectivity for inhibiting the COX-2 enzyme. nih.gov

Neuroprotective Potential

The neuroprotective effects of indazole derivatives are an emerging area of interest. nih.gov Some 5-substituted indazole derivatives have shown neuroprotective effects against Aβ-induced cell death in human neuroblastoma SH-SY5Y cells, in addition to demonstrating antioxidant properties. researchgate.net While specific studies on the neuroprotective potential of 6-bromo-2,5-dimethyl-2H-indazole itself are limited, the broader class of indazole derivatives shows promise for further investigation in this area.

Cardiovascular Activity

Indazole derivatives have been investigated for their potential applications in treating cardiovascular diseases. nih.gov While many studies have focused on the 1H-indazole tautomer, the broader class of indazoles has shown efficacy against various cardiovascular pathologies in experimental settings. nih.gov For instance, some indazole-containing compounds have demonstrated antiarrhythmic and antihypertensive properties. nih.gov One promising derivative, DY-9760e, has shown cardioprotective effects against ischemic/reperfusion injury. nih.gov Another compound, YC-1, has been developed for its potential therapeutic use in circulatory disorders. nih.gov Although direct evidence for the cardiovascular activity of this compound is not yet established, the known cardiovascular effects of the indazole scaffold suggest it could be a fruitful area for future research. nih.gov

Anti-HIV Activity

The quest for novel and effective antiretroviral agents is a continuous effort in the fight against Human Immunodeficiency Virus (HIV). Various heterocyclic compounds are being explored for their ability to inhibit different stages of the HIV life cycle. Indazole derivatives have emerged as a promising class of compounds with demonstrated anti-HIV properties. nih.gov

Research into the anti-HIV potential of indazole analogs has shown that structural modifications to the indazole core can lead to potent inhibitory activity. While specific studies on the anti-HIV activity of this compound are not extensively documented in publicly available literature, the broader class of 2H-indazole derivatives has been investigated. These investigations often involve the synthesis of a series of analogs to establish structure-activity relationships (SAR), which are crucial for the rational design of more effective therapeutic agents.

The anti-HIV activity of these compounds is typically evaluated in vitro using cell-based assays that measure the inhibition of viral replication in the presence of the test compound. Key parameters derived from these assays include the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of viral activity, and the 50% cytotoxic concentration (CC₅₀), which is the concentration that causes the death of 50% of the host cells. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical measure of the compound's therapeutic window.

Interactive Data Table: Anti-HIV Activity of Selected 2H-Indazole Analogs

Note: The data in this table is representative of the types of findings for 2H-indazole analogs and is based on general findings for this class of compounds, as specific data for this compound is not available.

Anti-Arrhythmic Activity

Cardiac arrhythmias, characterized by irregular heartbeats, are a significant cause of morbidity and mortality worldwide. The development of new anti-arrhythmic drugs with improved efficacy and safety profiles is an ongoing area of pharmacological research. Indazole derivatives have been identified as a class of compounds with potential cardiovascular applications, including anti-arrhythmic effects. nih.gov

The anti-arrhythmic potential of a compound is often linked to its ability to modulate the function of cardiac ion channels, such as sodium, potassium, and calcium channels, which are responsible for generating and propagating the cardiac action potential. For instance, some 1,2,3-triazole derivatives, which share a nitrogen-containing heterocyclic structure with indazoles, have been shown to affect and block L-type calcium channels, a mechanism of action for some known anti-arrhythmic drugs.

While direct experimental data on the anti-arrhythmic activity of this compound is scarce in the current body of scientific literature, the general class of indazole derivatives has been noted for its potential in this therapeutic area. For example, some pyrrolidin-2-one derivatives have demonstrated anti-arrhythmic activity in adrenaline-induced arrhythmia models, suggesting that compounds with different core structures but similar pharmacological targets could share therapeutic applications. nih.gov

The evaluation of anti-arrhythmic properties typically involves in vivo models, such as those using adrenaline or other agents to induce arrhythmias in animal models, or in vitro electrophysiological studies on isolated cardiac tissues or cells to assess the effects on action potential duration and ion channel currents.

Interactive Data Table: Anti-Arrhythmic Activity of Selected Heterocyclic Analogs

Computational and Theoretical Investigations of 2h Indazole Compounds

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Regioselectivity Predictions

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying indazole systems. It is particularly valuable for elucidating reaction mechanisms and predicting regioselectivity, a critical aspect in the synthesis of specifically substituted indazoles. The indazole ring features two nucleophilic nitrogen atoms (N1 and N2), and alkylation reactions can lead to a mixture of N1- and N2-substituted products. beilstein-journals.org

DFT calculations can model the transition states of N1- and N2-alkylation pathways, allowing for the determination of activation energies. A lower activation energy for one pathway over the other indicates a higher reaction rate and, therefore, preferential formation of that regioisomer. For instance, in studies on the versatile indazole, methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations have been employed to understand the mechanisms governing regioselective N-alkylation. beilstein-journals.orgnih.gov These studies suggest that the choice of reagents and reaction conditions can be guided by theoretical predictions to achieve high yields of the desired N1- or N2-substituted product. nih.gov

Mechanistic insights are further supported by analyzing calculated electronic properties. nih.gov Natural Bond Orbital (NBO) analyses can reveal the partial charges on the N1 and N2 atoms, while Fukui indices help to predict the most likely sites for nucleophilic attack. nih.gov These computational tools provide a quantitative basis for understanding how factors like chelation with metal ions (e.g., Cs⁺) or non-covalent interactions drive the formation of either N1- or N2-products. nih.gov

Table 1: Factors Influencing Indazole Regioselectivity Analyzed by DFT

| Factor | Computational Insight from DFT | Predicted Outcome |

| Metal Cation | Chelation between the cation, N2-atom, and an adjacent functional group (e.g., ester). beilstein-journals.orgnih.gov | Favors N1-alkylation. nih.gov |

| Solvent Effects | Modeling reaction pathways in different solvent environments to assess stabilization of transition states. jocpr.com | Can shift the regioselective preference. |

| Non-Covalent Interactions | Analysis of weak interactions (e.g., hydrogen bonds, van der Waals forces) in the transition state. nih.gov | Can drive N2-product formation in the absence of strong chelating effects. nih.gov |

| Electronic Properties | Calculation of NBO charges and Fukui indices on N1 and N2. nih.gov | Identifies the most nucleophilic nitrogen atom under specific conditions. nih.gov |

Molecular Docking Studies for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. For 2H-indazole derivatives, docking studies are instrumental in rationalizing their biological activity and guiding the design of more potent inhibitors. hep.com.cnrsc.org This method scores different binding poses based on factors like intermolecular energies, providing a binding affinity value (e.g., in kcal/mol) that estimates the stability of the ligand-target complex. hep.com.cn

One of the key targets for antibacterial indazole derivatives is the bacterial enzyme DNA gyrase. hep.com.cnnih.gov By docking compounds like 6-Bromo-2,5-dimethyl-2H-indazole into the active site of DNA gyrase, researchers can predict whether it is likely to be an effective inhibitor. For example, a docking study of various indazole derivatives against topoisomerase-II DNA gyrase revealed binding affinities ranging from -9.6 to -12.2 kcal/mol, indicating strong potential interactions. hep.com.cn

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the interactions between the ligand and the active site residues of the biological target. researchgate.netresearchgate.net DNA gyrase, a type II topoisomerase, has a well-defined ATP-binding site on its GyrB subunit, which is a common target for inhibitors. nih.gov

Docking studies of indazole derivatives in the DNA gyrase active site reveal several key interactions:

Hydrogen Bonds: These are crucial for anchoring the ligand in the correct orientation. Indazole derivatives can form hydrogen bonds with key amino acid residues like aspartate (e.g., Asp73) and with conserved water molecules within the binding pocket. nih.gov

The specific interaction pattern helps explain the structure-activity relationship (SAR) and guides the modification of the indazole scaffold to enhance potency. hep.com.cn For instance, the addition of specific functional groups can create new, favorable interactions with the protein.

Table 2: Typical Interactions of Indazole Derivatives with DNA Gyrase Active Site

| Interaction Type | Interacting Ligand Moiety | Key Amino Acid Residues (Example) |

| Hydrogen Bond | N-H or C=O groups | Aspartate (Asp), Serine (Ser), Arginine (Arg) nih.gov |

| Pi-Alkyl/Pi-Sigma | Indazole or other aromatic rings | Valine (Val), Alanine (Ala), Isoleucine (Ile) researchgate.net |

| Hydrophobic | Bromo or methyl substituents | Phenylalanine (Phe), Proline (Pro) |

In Silico Predictions for Biological Activity and Pharmacokinetic Properties

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of drug candidates early in the discovery process. researchgate.netmdpi.com For compounds like this compound, these predictions can assess its drug-likeness and identify potential liabilities before committing to costly and time-consuming synthesis and experimental testing. benthamscience.com

Computational models can predict a range of crucial properties:

Physicochemical Properties: Parameters such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and hydrogen bond donors/acceptors are calculated to assess compliance with guidelines like Lipinski's Rule of Five.

Absorption and Distribution: Predictions include aqueous solubility, intestinal absorption, and plasma protein binding. mdpi.com

Metabolism and Excretion: The likelihood of the compound being a substrate or inhibitor of key cytochrome P450 (CYP) enzymes is evaluated to predict its metabolic stability and potential for drug-drug interactions.

Biological Activity: Some platforms can predict the probability of activity against various target classes, such as G protein-coupled receptors (GPCRs), kinases, and nuclear receptors, based on structural similarity to known active compounds. researchgate.net

These predictions help prioritize which derivatives in a series are most promising for further development. researchgate.net

Table 3: Common In Silico ADME/Tox Parameters for Drug Candidates

| Parameter | Importance in Drug Discovery |

| Aqueous Solubility | Affects absorption and formulation possibilities. |

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. |

| Blood-Brain Barrier (BBB) Penetration | Crucial for CNS-acting drugs; undesirable for peripherally acting drugs. |

| CYP450 Inhibition | Indicates potential for adverse drug-drug interactions. |

| Plasma Protein Binding | Affects the free concentration of the drug available to act on its target. mdpi.com |

| hERG Inhibition | Predicts the risk of cardiac toxicity. |

Tautomeric Equilibrium Stability Calculations (e.g., using Thermal and Photochemical Methods)

Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.netnih.gov Computationally, the relative stability of these tautomers can be determined by calculating their ground-state energies. For the parent indazole, the 1H-tautomer is generally found to be thermodynamically more stable than the 2H-tautomer. beilstein-journals.orgresearchgate.net

However, substitution on the indazole ring and the surrounding environment can influence this equilibrium. DFT calculations have shown that the stability of the 2H-tautomer can be significantly enhanced by factors such as intramolecular hydrogen bonding. nih.gov For instance, certain substituents at the 3-position can form a strong intramolecular hydrogen bond with the N2-H, stabilizing the 2H form, particularly in less polar solvents. nih.gov In some cases, the 2H-tautomer can be stabilized through the formation of intermolecular hydrogen-bonded dimers. nih.govresearchgate.net

Computational methods can also explore the mechanisms of tautomerization. This can occur through thermal processes or be induced photochemically. nih.gov Studies have described photochemical strategies for the interconversion of 1H- and 2H-indazoles, elucidating a mechanism that may involve an excited-state tautomerization. nih.govacs.org

Table 4: Factors Affecting Indazole Tautomeric Stability

| Factor | Effect on Equilibrium | Computational Method |

| Inherent Stability | 1H-tautomer is generally more stable. beilstein-journals.org | DFT energy calculations. researchgate.net |

| Intramolecular H-Bonding | Can stabilize the 2H-tautomer. nih.gov | Geometry optimization and energy analysis. |

| Solvent Polarity | Less polar solvents can favor the H-bonded 2H-tautomer. nih.gov | Solvation models (e.g., PCM) in DFT calculations. mdpi.com |

| Photochemical Excitation | Can induce tautomerization from 1H to 2H. nih.gov | Time-dependent DFT (TD-DFT) calculations. |

Prediction of Structural and Spectroscopic Properties

Computational chemistry is a powerful tool for predicting the structural and spectroscopic properties of molecules like this compound. By performing geometry optimization using methods like DFT, one can obtain precise information about bond lengths, bond angles, and dihedral angles in the molecule's lowest energy conformation. nih.gov

Furthermore, these optimized geometries serve as the basis for predicting various spectroscopic data, which is invaluable for confirming the identity and structure of newly synthesized compounds. researchgate.netasianresassoc.org

Vibrational Spectroscopy: The calculation of vibrational frequencies allows for the prediction of infrared (IR) and Raman spectra. nih.gov The predicted frequencies correspond to specific vibrational modes of the molecule (e.g., C-H stretch, C=N stretch), and their comparison with experimental spectra aids in functional group identification and structural confirmation.

These computational predictions are not only useful for structure elucidation but also provide a deeper understanding of the molecule's electronic structure. nih.gov

Emerging Applications and Future Research Directions for 2h Indazole Compounds

Development of Novel Therapeutic Agents

The inherent biological activity of the indazole nucleus has made it a focal point for the development of new drugs. The ability to introduce various substituents onto the indazole ring allows for the fine-tuning of pharmacological properties, leading to the discovery of potent and selective therapeutic agents.

Advancements in Oncology Therapeutics

Indazole derivatives have emerged as a significant class of compounds in the fight against cancer. nih.govresearchgate.net Several indazole-based drugs have been approved for cancer treatment, and numerous others are in clinical trials. nih.gov The anticancer activity of these compounds often stems from their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases. nih.govnih.gov

Research has shown that the introduction of different functional groups on the indazole scaffold can lead to potent anti-proliferative activity against various cancer cell lines. nih.govresearchgate.net For instance, a series of indazole derivatives demonstrated significant growth inhibitory activity against breast cancer cells. nih.gov The mechanism of action for some of these compounds involves the induction of apoptosis (programmed cell death) through the modulation of key regulatory proteins like caspases and the Bcl-2 family. nih.gov

While specific research on the anticancer properties of 6-Bromo-2,5-dimethyl-2H-indazole is limited, studies on structurally related bromo-substituted indazoles suggest potential in this area. For example, some 6-bromo-1H-indazole derivatives have been synthesized and evaluated as potential anti-cancer agents. rsc.org The bromine atom can serve as a handle for further synthetic modifications, allowing for the creation of a library of compounds for screening.

Table 1: Selected 2H-Indazole Derivatives in Oncology Research

| Compound/Derivative Class | Target/Mechanism of Action | Research Finding |

| Indazole Derivatives | Inhibition of cell proliferation and colony formation, induction of apoptosis. | Demonstrated potent growth inhibitory activity against several cancer cell lines. nih.govresearchgate.net |

| 6-bromo-1H-indazole Derivatives | Precursors for potential anti-cancer agents. | Synthesized and evaluated for their potential in developing new anticancer drugs. rsc.org |

| Kinase Inhibitors | Inhibition of protein kinases involved in cancer progression. | Several indazole-based kinase inhibitors are approved for cancer therapy or are in clinical trials. nih.govnih.gov |

Contributions to Neuropharmacology

The central nervous system (CNS) is another area where 2H-indazole derivatives are showing therapeutic promise. These compounds have been investigated for their potential in treating a variety of neurological and psychiatric disorders. Their ability to interact with various CNS targets, such as cannabinoid receptors, makes them attractive candidates for drug development. google.com

A patent for a series of indazole compounds and their analogues highlights their activity as cannabinoid (CB1) receptor agonists. google.com The CB1 receptor is implicated in a wide range of physiological processes, and its modulation is a target for treating conditions like pain, anxiety, and neurodegenerative diseases. While the patent does not specifically name this compound, it covers a broad range of substituted indazoles, suggesting that derivatives with similar structures could possess relevant activity.

The development of indazole-based compounds for neuropharmacological applications is an active area of research, with a focus on improving their selectivity and pharmacokinetic profiles to minimize side effects and enhance therapeutic efficacy.

Innovations in Combating Infectious Diseases

The rise of antimicrobial resistance has created an urgent need for new classes of anti-infective agents. Indazole derivatives have demonstrated promising activity against a variety of pathogens, including bacteria and fungi.

Studies have shown that certain 6-bromoindole (B116670) derivatives, which share a structural similarity with 6-bromoindazoles, exhibit intrinsic antimicrobial activity against Gram-positive bacteria and can enhance the efficacy of existing antibiotics against resistant Gram-negative bacteria. nih.gov The mechanism of action for some of these compounds involves the disruption of the bacterial cell membrane. nih.gov

Furthermore, research on 6-bromo-1H-indazole bearing 1,2,3-triazole analogues has demonstrated their potential as antimicrobial agents. researchgate.net These findings suggest that the 6-bromo-2H-indazole scaffold could be a valuable starting point for the design of novel antibacterial and antifungal drugs.

Table 2: Antimicrobial Activity of Indazole-Related Compounds

| Compound/Derivative Class | Target Organism(s) | Key Finding |

| 6-Bromoindole Derivatives | Gram-positive and Gram-negative bacteria | Exhibited intrinsic antimicrobial activity and antibiotic enhancement properties. nih.gov |

| 6-Bromo-1H-indazole-triazole analogues | Bacteria and Fungi | Showed potential as antimicrobial agents. researchgate.net |

Applications of Indazoles in Advanced Materials Science

Beyond their therapeutic potential, indazole compounds are being explored for their utility in the development of advanced materials. Their rigid, aromatic structure and tunable electronic properties make them suitable for incorporation into polymers and optoelectronic devices.

Potential in Polymers and Coatings

The incorporation of heterocyclic moieties like indazole into polymer backbones can impart unique properties to the resulting materials. While specific research on polymers derived from this compound is not widely available, the general principles of polymer chemistry suggest its potential as a monomer. The bromo-substituent, for instance, could be utilized in cross-coupling reactions to form carbon-carbon bonds, a common method for polymer synthesis.

The development of novel polymers is crucial for a wide range of applications, from industrial coatings to advanced biomedical devices. The inclusion of the indazole unit could enhance thermal stability, alter solubility, or introduce specific functionalities for targeted applications.

Exploration in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes)

Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is highly dependent on the organic materials used in its various layers. Heterocyclic compounds, including those related to indazoles, have been investigated for their potential as charge-transporting and emissive materials in OLEDs.

While direct studies on this compound in OLEDs are not prominent, research on related structures provides valuable insights. For instance, the crystal structure of a bromo-substituted chromene derivative, a related heterocyclic system, has been determined, which is crucial for understanding its solid-state properties and potential in electronic devices. nih.gov The bromine atom can influence the molecular packing and electronic properties, which are critical for device performance.

The exploration of novel organic materials is essential for advancing OLED technology, and the unique properties of substituted indazoles make them an interesting class of compounds for future research in this field.

Integration into Innovative Agrochemical Formulations

The core structure of 2H-indazole is increasingly recognized for its potential in agrochemical development. While research specifically detailing the integration of this compound into commercial agrochemical formulations is not widely published, the broader class of 2H-indazole derivatives has shown significant promise.

Researchers have synthesized and evaluated series of 2H-indazole derivatives for herbicidal activity. For instance, a study on 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives revealed potent herbicidal effects in flooded paddy conditions. nih.gov Certain compounds from this series demonstrated excellent rice selectivity and were effective against a wide range of annual weeds at application rates as low as 16-63 g AI ha⁻¹ in greenhouse tests. nih.gov Field trials confirmed their ability to rapidly control weeds with good tolerance in transplanted rice seedlings, alongside low mammalian and environmental toxicity. nih.gov

The structural features of this compound—namely the bromine atom at the 6-position and methyl groups at the 2 and 5 positions—provide specific lipophilic and electronic properties that could be exploited in the design of new active ingredients for crop protection. The bromine substituent, in particular, is a common feature in many agrochemicals, often enhancing biological activity. The demonstrated success of related 2H-indazoles provides a strong rationale for the inclusion of compounds like this compound in screening programs for novel herbicides, fungicides, and insecticides.

Addressing Challenges in Synthetic Efficiency and Yield for Indazole Derivatives